Product packaging for N-Methylhuperzine B(Cat. No.:CAS No. 110037-64-4)

N-Methylhuperzine B

Cat. No.: B010771
CAS No.: 110037-64-4
M. Wt: 270.37 g/mol
InChI Key: JCINWKNLTDEYIA-OGHNNQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylhuperzine B is a Lycopodium alkaloid of significant interest in neuroscience and medicinal chemistry research. As a derivative of the natural product Huperzine B, it belongs to a class of compounds known for their potent and reversible inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic system . This mechanism is a primary therapeutic target for investigating potential treatments for neurodegenerative conditions, most notably Alzheimer's disease (AD) . Derivatives of Huperzine B, including this compound, are explored as multifunctional cholinesterase inhibitors . Research indicates that structural modifications can yield compounds with significantly enhanced potency—several hundred times more powerful than the parent Huperzine B—making them valuable lead candidates in drug discovery . The compound serves as a critical scaffold for designing and synthesizing novel bifunctional inhibitors that target both the catalytic and peripheral sites of AChE, which may offer additional benefits in mitigating disease pathology . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. It is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O B010771 N-Methylhuperzine B CAS No. 110037-64-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110037-64-4

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

(1R,9R,10R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one

InChI

InChI=1S/C17H22N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h5-6,8,12-13H,3-4,7,9-10H2,1-2H3,(H,18,20)/t12-,13+,17+/m0/s1

InChI Key

JCINWKNLTDEYIA-OGHNNQOOSA-N

SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4C

Isomeric SMILES

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4C

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4C

Synonyms

N-methylhuperzine B

Origin of Product

United States

Isolation and Elucidation of N Methylhuperzine B from Natural Sources

Discovery and Identification of N-Methylhuperzine B from Huperzia Species

The discovery of this compound is intrinsically linked to the phytochemical investigation of plants from the Huperzia genus, which are known to produce a diverse array of complex alkaloids.

Huperzia serrata as a Primary Botanical Source

Huperzia serrata (Thunb.) Trevis., a type of club moss, stands as the primary botanical source from which the parent compound, huperzine B, was first isolated. cdnsciencepub.comresearchgate.net Seminal research in the 1980s on the chemical constituents of this plant, used in traditional Chinese medicine, led to the discovery of several novel alkaloids, including huperzine A and huperzine B. cdnsciencepub.comresearchgate.netcdnsciencepub.com

This compound was subsequently identified through the chemical modification of naturally sourced huperzine B. cdnsciencepub.com Researchers synthesized this compound via the methylation of huperzine B using formic acid and formaldehyde (B43269). cdnsciencepub.com This semi-synthesis approach was critical in confirming its structure, as the spectral characteristics of the resulting compound were found to closely resemble those of the known alkaloid, β-obscurine. cdnsciencepub.com

Exploration of Other Huperzia and Related Species for this compound and its Analogs

Following the initial discoveries in Huperzia serrata, researchers have expanded their focus to include other species within the Huperzia genus and the wider Lycopodiaceae family. The goal of this broader screening is to identify new sources of these alkaloids and to discover novel, structurally related analogs. Species such as Huperzia squarrosa, Huperzia pinifolia, and others have been investigated for their alkaloid profiles, revealing variations in the content of known huperzines and leading to the isolation of other new Lycopodium (B1140326) alkaloids. cdnsciencepub.comresearchgate.net This ongoing exploration suggests that while H. serrata is the original source, the chemical diversity within the genus may yield other natural sources of this compound or its close chemical relatives.

Advanced Spectroscopic Characterization and Structural Confirmation of this compound

The definitive confirmation of this compound's molecular structure relies on the application of sophisticated spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and their spatial arrangement.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, its structural elucidation was heavily dependent on the NMR data of its parent compound, huperzine B. cdnsciencepub.com The structure of huperzine B was pieced together using a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments. cdnsciencepub.comresearchgate.net

Key to confirming the stereochemistry were Nuclear Overhauser Effect (nOe) experiments. For instance, in the parent molecule, irradiation of specific protons allowed researchers to determine the spatial relationships between different parts of the molecule, confirming the configuration of the exocyclic double bond and the stereochemistry at C-12. cdnsciencepub.com Upon methylation to form this compound, the comparison of its NMR spectrum to that of known related compounds, such as β-obscurine, was a critical step in verifying the structure. cdnsciencepub.com The foundational ¹H NMR data for the parent compound, huperzine B, provided the necessary framework for confirming the identity of its N-methylated derivative.

Below is a table of the ¹H NMR spectral data for Huperzine B, the direct precursor to this compound.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.82d7.8
H-27.21t7.8
H-37.58t7.8
H-47.42d7.8
H-6α2.80m
H-6β2.20m
H-75.80d9.6
H-10α2.65m
H-10β2.20m
H-11α2.45m
H-11β1.80m
H-123.25m
H-142.20m
15-CH₃1.80s
5-CH₃2.28s
Data sourced from Liu et al., Can. J. Chem. 64, 837 (1986).

Utilization of Mass Spectrometry Techniques for this compound Structural Differentiation

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. oup.com In the study of Lycopodium alkaloids, high-resolution mass spectrometry (HRESIMS) is routinely used to establish the molecular formula of newly isolated compounds. researchgate.net

For this compound, mass spectrometry would confirm the successful methylation of huperzine B by showing an increase in the molecular weight corresponding to the addition of a CH₂ group (a mass increase of 14 Da from the addition of a methyl group, CH₃, and loss of a proton, H⁺). Tandem mass spectrometry (MS/MS) further aids in structural confirmation by breaking the molecule into smaller fragments. The fragmentation pattern of this compound can be compared to that of its precursor, huperzine B, and other related alkaloids. For example, the MS/MS spectrum of huperzine B shows a characteristic stable fragment ion, which serves as a benchmark for comparing derivatives. researchgate.net The unique fragmentation pattern of this compound would provide definitive evidence of the N-methyl group's presence and location, differentiating it from other isomers and related structures.

Chemical Synthesis and Derivatization of N Methylhuperzine B

Synthetic Pathways for N-Methylhuperzine B

Synthetic routes to this compound often build upon established methods for synthesizing Lycopodium (B1140326) alkaloids or involve the modification of naturally isolated Huperzine B. psu.edu One reported method for the preparation of this compound (51) involves the Eschweiler-Clarke methylation of Huperzine B (49). psu.edu

Methodologies Involving Methylation Reactions in this compound Synthesis

Methylation reactions are central to the synthesis of this compound. The Eschweiler-Clarke reaction, a common method for the reductive methylation of primary and secondary amines, is utilized in the synthesis of this compound. psu.eduwikipedia.org This reaction typically involves the reaction of an amine with formaldehyde (B43269) and formic acid. Another approach for introducing a methyl group onto a nitrogen atom is through alkylation using methylating agents such as methyl iodide, dimethyl sulfate (B86663), or dimethyl carbonate. wikipedia.orggoogle.com While methyl iodide and dimethyl sulfate are effective, dimethyl carbonate is considered a more environmentally friendly alternative due to its lower toxicity. google.com Methylation of N-heterocyclic compounds using dimethyl carbonate can be carried out under pressurized conditions at elevated temperatures. google.com Selective mono-methylation of amines can be challenging, and strategies involving temporary protection of the amino group or the use of specific catalysts and additives have been developed to favor the desired product and minimize over-methylation. beilstein-journals.org

Stereochemical Considerations in the Synthesis of this compound and its Analogs

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect in the synthesis of this compound and its analogs due to the presence of multiple chiral centers in the Lycopodium alkaloid scaffold. ontosight.aiuou.ac.in The biological activity of these compounds is often highly dependent on their specific stereochemistry. ontosight.aiuou.ac.in Synthetic strategies must account for the control of stereochemistry to yield the desired stereoisomer. This can involve using chiral starting materials, chiral catalysts, or chiral auxiliaries to induce selectivity during key steps of the synthesis. researchgate.net Racemic mixtures of intermediates may also be resolved into their individual enantiomers through methods such as the formation and separation of diastereoisomeric salts, followed by liberation of the pure enantiomers. google.com For example, the resolution of racemic O-methyl-huperzine A has been achieved using chiral tartaric acid derivatives. google.com

Design and Generation of Novel this compound Analogs and Derivatives

The design and generation of novel this compound analogs and derivatives are driven by the desire to explore the chemical space around the core structure and potentially identify compounds with altered or improved properties. This involves making structural modifications to the this compound molecule while retaining or enhancing desirable characteristics. Strategies for designing new analogs can include modifications to the nitrogen substitution, alterations to the fused ring system, or the introduction of substituents at different positions on the molecule. nih.gov Computational methods, such as molecular docking studies, can be employed in the design process to predict how modified structures might interact with biological targets, guiding the synthesis of promising candidates. nih.govnih.gov Semi-synthesis, starting from naturally abundant alkaloids like Huperzine A or B, provides a route to access a range of derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how variations in the chemical structure of this compound and its derivatives influence their biological activity. researchgate.netlongdom.org These studies involve synthesizing a series of related compounds with systematic structural modifications and evaluating their activity in relevant assays. rsc.orgnih.gov By correlating structural features with observed activity, researchers can gain insights into the key moieties and spatial arrangements required for optimal activity. researchgate.net

While specific detailed SAR data for this compound itself is less extensively reported compared to Huperzine A, studies on related Huperzine derivatives provide valuable context. For instance, SAR studies on C(2)-functionalized and O- or N-methyl-substituted Huperzine A derivatives have shown that substitutions can impact inhibitory activity against acetylcholinesterase. nih.gov Molecular docking analysis in these studies suggested that the introduction of small functional groups at certain positions could enhance binding affinity to the enzyme. nih.gov

SAR studies often involve evaluating the potency of compounds, typically expressed as IC50 values (the concentration of a compound required to inhibit a biological process by 50%). nih.govnih.gov Comparing the IC50 values of different analogs allows researchers to determine the effect of specific structural changes on potency. For example, in SAR studies of N-arylated heliamine derivatives (a different class of compound), the inhibitory activity against monoamine oxidase B was evaluated, and IC50 values were used to compare the potency of different N-arylated analogs. nih.gov

SAR investigations can also reveal the importance of specific functional groups, the lipophilicity of the molecule, and the stereochemical configuration for activity. researchgate.net While detailed data tables specifically for this compound SAR were not prominently found in the search results, the principles of SAR studies applied to related compounds highlight the methodologies used in this area of research.

Example of data that might be presented in an interactive table in a comprehensive SAR study:

Compound StructureModification from this compoundAssayActivity (e.g., IC50)Notes
This compound-Acetylcholinesterase InhibitionValue XBaseline activity
Analog 1Methyl group added at Position YAcetylcholinesterase InhibitionValue ZComparison to baseline
Analog 2Ring system modifiedAcetylcholinesterase InhibitionValue WImpact of scaffold change

(Note: The above table is illustrative and based on the general principles of SAR studies and the types of modifications that might be explored for alkaloid derivatives. Specific data for this compound analogs would be required for a real data table.)

Molecular Pharmacology of N Methylhuperzine B

Cholinesterase Inhibition Mechanisms of N-Methylhuperzine B

Cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a critical role in hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh), thereby regulating cholinergic neurotransmission. nih.govnih.gov Inhibition of these enzymes leads to increased levels of ACh in the synaptic cleft, which can be a therapeutic strategy for conditions characterized by cholinergic deficits. nih.govnih.gov this compound has been identified as a compound possessing cholinesterase inhibitory activity. nih.govmdpi.com

Detailed Analysis of Acetylcholinesterase (AChE) Inhibition Modalities

Acetylcholinesterase is the primary enzyme responsible for the rapid hydrolysis of acetylcholine in cholinergic pathways. nih.govwikipedia.org Inhibitors of AChE can interact with the enzyme through various modalities, including competitive, uncompetitive, and noncompetitive mechanisms. mdpi.com Competitive inhibitors bind to the active site, blocking substrate entry, while uncompetitive inhibitors bind to the enzyme-substrate complex. mdpi.com Noncompetitive inhibitors can bind to either the free enzyme or the enzyme-substrate complex. mdpi.com

Studies on Lycopodium (B1140326) alkaloids, including this compound, have indicated their ability to inhibit AChE. nih.govmdpi.com While detailed studies specifically on the inhibition modalities of this compound are less extensive compared to its analog, Huperzine A, related research on Lycopodium alkaloids suggests interactions with the active site of AChE. nih.gov Huperzine A, for instance, is known to interact with the anionic subsite and the aromatic gorge of AChE, acting as a reversible inhibitor. nih.govguidetoimmunopharmacology.orgthegoodscentscompany.com Given the structural similarities among Lycopodium alkaloids, this compound may share some of these inhibitory characteristics. nih.govmdpi.com

Investigation of Butyrylcholinesterase (BChE) Inhibition by this compound

Butyrylcholinesterase is another cholinesterase enzyme present in the brain and plasma, which also contributes to acetylcholine hydrolysis, particularly when AChE activity is compromised. nih.govnih.gov BChE activity has been observed to increase in certain neurodegenerative conditions. nih.gov Inhibitors targeting BChE may offer additional therapeutic benefits. nih.gov

Research indicates that this compound possesses inhibitory activity against BChE, in addition to its effects on AChE. scribd.com While often less potent against BChE compared to AChE for some Lycopodium alkaloids like Huperzine A, the inhibition of BChE by this compound suggests a broader impact on cholinergic system regulation. mdpi.com

Comparative Enzyme Kinetics with Related Lycopodium Alkaloids

This compound is part of the family of Lycopodium alkaloids, which includes well-studied compounds like Huperzine A and Huperzine B. nih.govmdpi.com Comparative studies of enzyme kinetics among these alkaloids provide insights into their relative potencies and mechanisms of action on cholinesterases.

Huperzine A is recognized as a potent and selective inhibitor of AChE. guidetoimmunopharmacology.orgthegoodscentscompany.comzespoldowna.info Huperzine B also exhibits anticholinesterase activity, although generally less potent than Huperzine A. nih.govrivm.nl this compound has been studied alongside these analogs to understand its position within the spectrum of Lycopodium alkaloid cholinesterase inhibitors. mdpi.comresearchgate.netcdnsciencepub.com

Studies comparing the inhibitory activities of Lycopodium alkaloids often utilize metrics such as IC50 values (the concentration of an inhibitor required to inhibit an enzyme's activity by 50%) to quantify their potency.

Here is a representative table illustrating comparative cholinesterase inhibition data for this compound and related alkaloids, based on available research:

CompoundTarget EnzymeIC50 Value (µg/mL)Source Plant
This compoundAChEActiveHuperzia serrata
This compoundBChEWeak InhibitionHuperzia squarrosa mdpi.com
Huperzine AAChEPotentHuperzia serrata
Huperzine BAChEActiveHuperzia serrata
AcetylaposerratinineAChE15.2Huperzia squarrosa mdpi.com
AcetylaposerratinineBChE>100Huperzia squarrosa mdpi.com

These comparisons help to position this compound's inhibitory strength relative to other alkaloids from the same plant family and highlight potential selectivity towards AChE or BChE.

Neuroprotective Mechanisms of this compound in Preclinical Models

Beyond cholinesterase inhibition, research has explored the potential neuroprotective effects of this compound in preclinical models. Neuroprotection involves mechanisms that prevent neuronal damage and dysfunction.

Investigation of Cellular and Molecular Pathways of Neuroprotection

Neuroprotective effects can be mediated through various cellular and molecular pathways, including those related to oxidative stress, inflammation, apoptosis (programmed cell death), and the modulation of specific signaling cascades. nih.govnih.govspringermedizin.deresearchgate.net

While specific detailed studies on the cellular and molecular pathways of neuroprotection for this compound are limited in the provided search results, research on related Lycopodium alkaloids, particularly Huperzine A, offers insights into potential mechanisms. Huperzine A has been shown to exhibit neuroprotective effects by modulating oxidative stress, inhibiting apoptosis, and influencing mitochondrial function in preclinical models. nih.gov It has also been reported to act as an NMDA receptor antagonist, which can protect against glutamate-induced excitotoxicity, a mechanism implicated in neuronal damage. thegoodscentscompany.comwikipedia.orggoogle.comportico.org

Given that this compound is structurally related to Huperzine A and is also found in Huperzia serrata, it is plausible that it may share some of these neuroprotective pathways. ontosight.airivm.nl Further research is needed to specifically delineate the cellular and molecular mechanisms by which this compound exerts its neuroprotective effects.

Research on Mechanisms Against Experimentally Induced Neuronal Dysfunction

Preclinical studies often utilize experimental models to induce neuronal dysfunction and evaluate the protective effects of potential therapeutic compounds. These models can involve exposure to neurotoxins, induction of ischemia or hypoxia, or genetic modifications mimicking neurodegenerative conditions.

Research on the effects of this compound against experimentally induced neuronal dysfunction is less documented in the provided search results compared to Huperzine A. However, the known cholinesterase inhibitory activity of this compound suggests a potential mechanism for counteracting cholinergic deficits observed in some models of neuronal dysfunction. nih.govmdpi.com

Studies on Huperzine A have demonstrated protective effects in models of cognitive impairment induced by agents like scopolamine, which disrupts cholinergic signaling. nih.gov Huperzine A's ability to increase acetylcholine levels is thought to contribute to these beneficial effects. nih.gov

While direct experimental evidence for this compound in specific models of induced neuronal dysfunction is not extensively detailed in the provided snippets, its classification as a cholinesterase inhibitor and its presence in plants known for neuroactive compounds suggest it is a candidate for investigation in such models. ontosight.ainih.govmdpi.com

Preclinical Studies on Cognitive Enhancement Mechanisms of this compound

Preclinical research involving this compound has explored its potential mechanisms for cognitive enhancement. These studies often focus on its interactions within the nervous system, particularly its impact on synaptic function and neural network activity.

Impact on Synaptic Plasticity and Neurotransmission in Model Systems

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Neurotransmission, the process by which signaling molecules called neurotransmitters are released by a neuron and bind to receptors of another neuron, is central to communication within the nervous system. nih.govlibretexts.orgfrontiersin.org Studies in model systems, such as cultured neurons or brain slices, are used to investigate how compounds like this compound might influence these processes. While specific detailed research findings on this compound's direct impact on synaptic plasticity and neurotransmission in these precise model systems were not extensively detailed in the search results, the known acetylcholinesterase inhibitory activity of related compounds like Huperzine A and Huperzine B suggests a potential mechanism. guidetoimmunopharmacology.orgnih.govnih.gov Acetylcholinesterase inhibition increases acetylcholine levels in the synaptic cleft, which can modulate synaptic transmission and potentially influence plasticity. libretexts.orgguidetoimmunopharmacology.org

Modulation of Neural Networks and Memory-Related Processes in Animal Models

Animal models are crucial for understanding how compounds affect complex brain functions like memory and the activity of neural networks. Neural networks in the brain are interconnected groups of neurons that process information. nih.govwikipedia.org Memory-related processes involve the encoding, consolidation, and retrieval of information, mediated by different neural mechanisms. nih.gov Studies in animal models are used to assess the effects of this compound on learning and memory behaviors and to investigate the underlying changes in neural network activity. While direct studies specifically on this compound's modulation of neural networks and memory in animal models were not prominently featured in the search results, research on cognitive enhancers in animal models often examines improvements in memory tasks and associated changes in brain activity patterns and connectivity. nih.govnih.govbiorxiv.orgmdpi.com

Exploration of Other Enzyme Inhibition Activities by this compound and its Analogs

Beyond its potential effects on the cholinergic system, research has explored whether this compound and its analogs might inhibit other enzymes implicated in neurological conditions.

Beta-Secretase 1 (BACE1) Inhibitory Activity Research

Beta-Secretase 1 (BACE1), also known as β-site amyloid precursor protein cleaving enzyme 1, is an aspartic protease that plays a key role in the production of amyloid-beta (Aβ) peptides. nih.govmdpi.comnih.gov The accumulation of Aβ peptides is a hallmark feature of Alzheimer's disease (AD). mdpi.com Therefore, inhibiting BACE1 has been investigated as a potential therapeutic strategy for AD. nih.govmdpi.comnih.gov Research into BACE1 inhibitors involves evaluating their ability to reduce BACE1 activity and subsequently lower Aβ production. nih.govekb.eg Studies have explored various compounds for their BACE1 inhibitory activity, including natural products and synthetic molecules. nih.govmdpi.com While the search results did not provide specific data on this compound's BACE1 inhibitory activity, the exploration of other enzyme inhibition activities by its analogs suggests this is an area of investigation for related compounds.

Research on BACE1 inhibitors often involves in vitro enzyme assays to determine inhibitory potency (e.g., IC50 values) and in silico studies like molecular docking to understand binding interactions. mdpi.comresearchgate.net

Potential Monoamine Oxidase (MAO) Inhibition Profiling

Monoamine oxidases (MAOs), specifically MAO-A and MAO-B, are enzymes that metabolize monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. wikipedia.orgmdpi.com MAO inhibitors are used clinically for conditions like depression and Parkinson's disease by increasing the availability of these neurotransmitters. wikipedia.orgparkinsons.org.ukparkinson.org MAO-B preferentially deaminates dopamine and certain other trace amines. wikipedia.orgmdpi.com The potential for this compound or its analogs to inhibit MAO enzymes is an area of pharmacological profiling. Studies investigating MAO inhibition typically involve enzymatic assays to determine the potency and selectivity of compounds against MAO-A and MAO-B. mdpi.comnih.gov

Research on MAO inhibitors has identified various structural classes with inhibitory activity. nih.govnih.gov The exploration of MAO inhibition profiling for this compound and its analogs would involve assessing their interaction with these enzymes to understand potential additional pharmacological effects. While direct data on this compound's MAO inhibition profile was not found, the investigation of this activity for related compounds is relevant to understanding the full pharmacological spectrum of this class of molecules.

Preclinical Research Models and Methodologies Utilized in N Methylhuperzine B Studies

In Vitro Experimental Models for N-Methylhuperzine B Bioactivity Assessment

In vitro studies are fundamental for the initial assessment of this compound's biological effects, providing controlled environments to investigate its interactions with specific enzymes and cellular pathways.

Enzyme Activity Assays (e.g., Ellman Method) for Cholinesterase Inhibition

Enzyme activity assays, particularly the spectrophotometric method developed by Ellman et al., are widely used to measure the inhibitory activity of compounds like this compound against cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.combioline.org.brscielo.br This method relies on the reaction between thiocholine, a product of enzymatic hydrolysis of substrates like acetylthiocholine (B1193921) iodide or butyrylthiocholine (B1199683) iodide, and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. sigmaaldrich.compublichealthtoxicology.com This reaction produces a yellow product, 5-thio-2-nitrobenzoic acid (TNB), whose formation is monitored spectrophotometrically, typically at 412 nm. sigmaaldrich.compublichealthtoxicology.com The rate of this color change is proportional to the enzyme activity. sigmaaldrich.com By including the test compound (this compound) at various concentrations, the reduction in enzyme activity can be measured, and parameters such as the half-maximal inhibitory concentration (IC50) can be determined. mdpi.com Studies have shown that this compound, like huperzine A and huperzine B, belongs to the lycodine (B1675731) class of alkaloids known for possessing AChE inhibitory activity. mdpi.comnih.gov

An example of data that might be generated from such assays is presented in the table below, illustrating the inhibitory effect on AChE and BChE:

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)
This compoundData neededData neededData needed
Huperzine APotent wikipedia.orgWeaker wikipedia.orgModerate wikipedia.org

Cell-Based Assays for Investigating Neuroprotective Effects of this compound

Cell-based assays provide a more biologically relevant context than enzyme activity assays for evaluating the neuroprotective effects of compounds. bmglabtech.com These assays utilize various cell systems, including established cell lines, primary neurons, and induced pluripotent stem cells (iPSCs), to model aspects of neurological diseases and assess the ability of this compound to protect neuronal cells from damage or dysfunction. nuvisan.commdbneuro.com Neuroprotective effects can be investigated in models of neurodegeneration, such as those involving amyloid-beta toxicity or oxidative stress, which are relevant to conditions like Alzheimer's disease. nih.govresearchgate.net Assays can measure various parameters, including cell viability, apoptosis, levels of oxidative stress markers, neuroinflammation markers, and synaptic function. bmglabtech.comnih.gov High-content imaging and other advanced techniques can be employed for detailed analysis of cellular morphology and protein expression. nuvisan.com While general cell-based assays for neuroprotection are widely used, specific published data detailing the application of this compound in such assays were not prominently found in the search results. However, research on related compounds like huperzine A has utilized cell models, including differentiated SH-SY5Y cells, to investigate neuroprotective effects against amyloid-beta cytotoxicity. researchgate.net

In Vivo Animal Models in this compound Neurobiological Research

In vivo animal models are crucial for understanding the effects of this compound within a complex biological system, allowing for the assessment of its impact on cognitive function, neuroprotection, and pharmacokinetics.

Rodent Models for Cognitive Function and Neuroprotection Studies

Application of Zebrafish Models in this compound Neuropharmacology

Zebrafish (Danio rerio) are increasingly recognized as a valuable model organism in neuropharmacology and neuroscience research, complementing traditional rodent models. semanticscholar.orgnih.gov Their advantages include high genetic and physiological homology to humans, rapid development, small size, and amenability to genetic manipulation and high-throughput screening. semanticscholar.orgsemanticscholar.org Zebrafish models have been used to study various neurological disorders and assess the effects of neuroactive compounds. nih.govmdpi.com They offer the potential for investigating neurotropic effects and screening for potential therapeutic agents for brain disorders. semanticscholar.orgnih.gov While zebrafish models are gaining prominence in neuropharmacology, specific published research detailing the application of zebrafish models specifically for studying this compound was not found in the provided search results. However, the utility of zebrafish in exploring the CNS effects of various compounds and modeling neurodegenerative diseases like Alzheimer's disease has been highlighted. semanticscholar.orgmdpi.com

Advanced Computational Approaches in this compound Research

Computational approaches play an increasingly important role in modern drug discovery and preclinical research, including the study of compounds like this compound. Techniques such as molecular docking, molecular dynamics simulations, and virtual screening can provide insights into the potential interactions of this compound with target enzymes like AChE and predict its binding affinity. rsc.orgroyalsocietypublishing.org These in silico methods can help to understand the structural and molecular features that contribute to the compound's activity and guide the design of further experimental studies. rsc.orgroyalsocietypublishing.org Computational modeling can also be used to predict pharmacokinetic properties and potential toxicity, although detailed findings specifically for this compound from such studies were not found in the search results. Research on related huperzine derivatives has utilized in silico computation to assess their potential as central nervous system drugs and predict binding free energy to AChE. researchgate.netroyalsocietypublishing.org

Molecular Docking and Dynamics Simulations for Receptor Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as this compound) when it is bound to a receptor or enzyme at a specific binding site. This method aims to estimate the binding affinity between the molecule and its target. jscimedcentral.comnih.govbiointerfaceresearch.com The process typically involves generating multiple possible orientations and conformations of the ligand within the receptor's binding pocket and then scoring these poses based on various algorithms that estimate the interaction energy. jscimedcentral.com The goal is to achieve an optimized docked conformer that represents a low free energy state for the complex. jscimedcentral.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the structural and physicochemical properties of a set of compounds and their biological activity. wikipedia.orgtaylorfrancis.comijnrd.org The fundamental principle behind QSAR is that variations in the structure of chemical compounds are responsible for the differences observed in their biological activities. d-nb.info By quantifying molecular properties using descriptors (which can be 1D, 2D, or 3D representations of the molecule), QSAR models aim to predict the activity of new or untested compounds based on their structural features. wikipedia.orgtaylorfrancis.commdpi.com

The QSAR modeling process typically involves selecting a dataset of compounds with known biological activity, calculating molecular descriptors for these compounds, and then using statistical methods or machine learning algorithms to build a model that correlates the descriptors with the observed activity. mdpi.comresearchgate.net Common descriptors used in QSAR include those related to hydrophobicity (e.g., log P), electronic effects (e.g., Hammett constants), and steric effects (e.g., Taft's steric factor). ijnrd.orgslideshare.net Various statistical methods, such as multiple linear regression (MLR), and machine learning techniques, including artificial neural networks (ANN) and support vector machines (SVM), are employed in QSAR model development. mdpi.comnih.govresearchgate.net

While no specific QSAR study focused solely on this compound was found in the provided results, QSAR is a well-established method in medicinal chemistry and drug discovery for optimizing lead compounds and predicting the activity of analogs. wikipedia.orgtaylorfrancis.commdpi.com Given that this compound is a derivative of Huperzine B and related to Huperzine A, both known acetylcholinesterase inhibitors, QSAR modeling could be a valuable tool to explore how structural modifications in this compound or its potential analogs might influence their inhibitory potency or other relevant biological activities. Studies on other compound series have successfully utilized QSAR to identify key structural features influencing activity and predict the activity of novel molecules. nih.govresearchgate.netnih.gov

In Silico Fragmentation Pattern Prediction for this compound Metabolite Identification

In silico fragmentation pattern prediction is a computational technique used to anticipate how a molecule will break apart when subjected to mass spectrometry (MS). This is particularly useful in metabolomics and drug metabolism studies for identifying unknown compounds or confirming the structure of detected metabolites. nih.govbiorxiv.orgescholarship.org Mass spectrometry provides a fragmentation spectrum, which is like a fingerprint of the molecule. biorxiv.org By comparing the experimentally obtained fragmentation pattern of a metabolite to in silico predicted fragmentation patterns of potential structures, researchers can putatively identify the metabolite. nih.govbiorxiv.orgnih.gov

Computational tools and algorithms are used to simulate the fragmentation process, predicting the mass-to-charge ratios (m/z) of the resulting fragments and sometimes their relative intensities. biorxiv.orgescholarship.org These predictions are based on the molecule's structure and can incorporate various fragmentation rules and energy levels. biorxiv.orgescholarship.org

The provided search results indicate that in silico fragmentation pattern prediction has been successfully applied to the identification of lycopodium (B1140326) alkaloids, the class of compounds to which this compound belongs. Specifically, in silico fragmentation was used to help identify N-methylhuperzine A, a closely related compound, in metabolomics analysis of Huperzia serrata. nih.govnih.gov This demonstrates the applicability and utility of this methodology for identifying metabolites of this compound. By predicting the fragmentation patterns of potential metabolic products of this compound, researchers can facilitate their identification in experimental mass spectrometry data, aiding in the understanding of the compound's metabolic fate.

Comparative Academic Analysis of N Methylhuperzine B with Huperzine a and Huperzine B

Comparative Structural Features and their Implications for Biological Activity

Huperzine A and huperzine B are structurally distinct alkaloids. Huperzine A is a sesquiterpene alkaloid with a unique tricyclic structure featuring an α-pyridone moiety and an exocyclic ethylidene group. Huperzine B also possesses a lycodine-type skeleton but differs from huperzine A in its ring structure and the absence of the exocyclic ethylidene group, featuring a saturated ring system where huperzine A has unsaturation and a different arrangement of rings. N-Methylhuperzine B is a derivative of huperzine B, characterized by the addition of a methyl group, likely on a nitrogen atom, as indicated by its name and classification as a lycodine (B1675731) derivative. The chemical formula for huperzine A is C₁₅H₁₈N₂O, and for huperzine B is C₁₆H₂₀N₂O. This compound has the chemical formula C₁₇H₂₃NO₂, indicating a difference in elemental composition compared to both huperzine A and huperzine B, consistent with methylation and potential other structural variations or hydration states implied by the formula.

The specific stereochemistry of these compounds is crucial for their biological activity. The structural differences, particularly the presence or absence of certain rings, double bonds, and the position of functional groups, including the methylation in this compound, are expected to influence their binding affinity and interaction with biological targets, such as AChE. Studies on huperzine A derivatives suggest that modifications to the core structure can impact inhibitory activity. For instance, the exocyclic double bond in huperzine A has been implicated as important for high anti-AChE activity. The methylation in this compound alters the molecule's polarity and shape, which could affect its ability to cross biological membranes, its interaction with the active site of enzymes like AChE, and its metabolic fate.

Comparative Pharmacological Activity Profiles of this compound

The primary pharmacological activity studied for huperzine A, huperzine B, and this compound is the inhibition of acetylcholinesterase (AChE). Huperzine A is widely recognized as a potent and reversible inhibitor of AChE. Huperzine B is also a known reversible AChE inhibitor, but studies indicate it is generally less potent than huperzine A. For example, one study reported IC₅₀ values for AChE inhibition where huperzine A (IC₅₀ = 72.4 nM) was significantly more potent than huperzine B (IC₅₀ = 1930 nM).

Research indicates that this compound also possesses inhibitory activity against acetylcholinesterase. However, detailed comparative pharmacological data, such as precise IC₅₀ values for this compound alongside huperzine A and huperzine B from the same studies, are not extensively reported in the provided search results. One source notes that among several alkaloids with AChE inhibitory activity found in Huperzia serrata, huperzine A is the most potent. This suggests that while this compound is active, its potency relative to huperzine A may be lower, similar to huperzine B. The pharmacological profile of this compound is an area where further detailed comparative studies would be beneficial to fully understand its potential therapeutic applications.

Mechanistic Distinctions in the Biological Action of this compound

The primary mechanism of action for huperzine A, huperzine B, and this compound involves the reversible inhibition of acetylcholinesterase. By inhibiting AChE, these compounds reduce the breakdown of acetylcholine (B1216132) in the synaptic cleft, leading to increased levels of this neurotransmitter and enhanced cholinergic neurotransmission. This mechanism is considered beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Beyond AChE inhibition, huperzine A has also been identified as an antagonist of the NMDA receptor. This additional mechanism is believed to contribute to its neuroprotective effects by reducing glutamate-induced excitotoxicity. For huperzine B, the primary reported mechanism is AChE inhibition, with less emphasis on other targets in the provided information. Similarly, the available information on this compound primarily highlights its potential as an acetylcholinesterase inhibitor. While it is plausible that this compound might share other mechanisms with huperzine A or B, such as NMDA receptor antagonism or neuroprotective effects through other pathways, these are not clearly established or detailed in the provided search results as distinct comparative mechanisms. The mechanistic understanding of this compound appears to be less comprehensive than that of huperzine A.

CompoundPrimary SourcePrimary Mechanism of ActionAdditional Mechanisms MentionedRelative AChE Potency (vs. HupA)
Huperzine AHuperzia serrataAcetylcholinesterase InhibitionNMDA Receptor Antagonism-
Huperzine BHuperzia serrataAcetylcholinesterase InhibitionLess emphasis in sourcesLower
This compoundHuperzia serrata (?)Acetylcholinesterase Inhibition (?)Not clearly establishedLess clear from sources

Note: Information on this compound's source within the plant is implied by its relationship to huperzine B, but specific isolation details were not detailed in the snippets. Potency comparison for this compound is based on limited indirect information.

Future Directions and Identified Research Gaps in N Methylhuperzine B Science

Development of Advanced Spectroscopic and Structural Characterization Techniques for N-Methylhuperzine B

Precise structural elucidation and characterization are fundamental to understanding the biological activity of any compound. While basic spectroscopic data like NMR and mass spectrometry have been used to identify this compound rhhz.netacs.org, more advanced techniques are needed to fully detail its three-dimensional structure, conformational flexibility, and interactions at the molecular level.

Current spectroscopic methods such as Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential for identifying functional groups, molecular structure, and composition openaccessjournals.commdpi.com. However, applying advanced forms of these techniques, potentially coupled with computational methods, could provide deeper insights. For instance, advanced NMR techniques (e.g., 2D NMR, solid-state NMR) could reveal detailed conformational information in different environments. openaccessjournals.com X-ray crystallography or cryo-electron microscopy, if suitable crystals or complexes can be obtained, would provide atomic-resolution structures, particularly in complex with target proteins. wikipedia.org

Furthermore, hyphenated techniques combining separation methods with spectroscopy (e.g., LC-NMR, GC-MS) could be refined for this compound analysis in complex biological matrices or natural extracts, allowing for better isolation and characterization even at low concentrations. The development and application of computational chemistry techniques, such as molecular dynamics simulations, can complement experimental data by predicting the compound's behavior and interactions in dynamic systems.

A research gap exists in the comprehensive structural data available for this compound, particularly regarding its bound state with potential biological targets. Future studies should prioritize obtaining high-resolution structural data using a combination of cutting-edge spectroscopic and computational methods.

Elucidation of Novel Molecular Targets Beyond Cholinesterases for this compound

A significant research gap is the potential for this compound to interact with molecular targets other than cholinesterases. Identifying such novel targets is crucial for a complete understanding of its mechanism of action and potential therapeutic applications beyond cholinergic modulation. Future research should employ unbiased screening approaches, such as activity-based protein profiling, target deconvolution strategies, or high-throughput screening against diverse protein libraries. nih.gov Computational methods like reverse docking could also predict potential off-targets based on the compound's structure.

Understanding interactions with other neurotransmitter systems, ion channels, receptors, or enzymes involved in neuroinflammation, oxidative stress, or protein aggregation could reveal additional therapeutic avenues or potential off-target effects. Studies exploring the binding affinity and functional consequences of this compound interaction with these potential novel targets are essential.

Development and Validation of Advanced Preclinical Models for this compound Efficacy

Preclinical models are indispensable for evaluating the potential efficacy of therapeutic compounds. While initial studies may utilize basic in vitro enzyme assays or simple animal models, assessing the full therapeutic potential of this compound, particularly for complex neurological conditions, necessitates more sophisticated and translational models.

A key research gap lies in the availability and validation of advanced preclinical models that accurately mimic the complexity of human diseases where this compound might be beneficial. Traditional animal models may not fully recapitulate the multifaceted pathology of neurodegenerative diseases. wikipedia.org

Future directions should focus on developing and validating advanced in vitro and in vivo models. This includes utilizing induced pluripotent stem cell (iPSC)-derived neuronal cultures or organoids from patients with specific conditions, which can better reflect human cellular responses and disease mechanisms. nih.gov Genetically engineered animal models that express specific human disease-associated genes or exhibit key pathological features are also valuable for evaluating efficacy in a more relevant physiological context.

Validation of these models is critical to ensure their predictive power for human outcomes. This involves correlating findings from advanced preclinical models with available human data or clinical observations for related compounds like huperzine A. Studies should focus on endpoints relevant to the hypothesized therapeutic effects, such as cognitive function, synaptic plasticity, neuroprotection, and reduction of specific pathological markers, using rigorous and standardized methodologies.

Integration of Multi-Omics Data for Comprehensive this compound Mechanism Elucidation

Understanding the complete biological impact of this compound requires moving beyond examining single targets or pathways. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of how a compound affects biological systems. azolifesciences.comnih.gov

A significant research gap is the lack of integrated multi-omics studies on the effects of this compound. Current research often focuses on specific aspects, such as cholinesterase inhibition. Future research should leverage multi-omics technologies to comprehensively map the molecular changes induced by this compound treatment in relevant preclinical models or cellular systems. nih.govfrontiersin.org

Integrating data from different omics layers can reveal interconnected pathways, identify previously unsuspected biological processes influenced by the compound, and uncover potential biomarkers of response or toxicity. mdpi.com For example, transcriptomics could show altered gene expression, proteomics could identify changes in protein levels and modifications, and metabolomics could reveal shifts in metabolic pathways, all of which could be linked back to the compound's presence. azolifesciences.com

Developing robust bioinformatics and computational tools for integrating and interpreting these complex datasets is also a crucial future direction. nih.govfrontiersin.org Such integrated analyses can provide a more complete picture of this compound's mechanism of action, identify key molecular players, and suggest potential synergistic pathways.

Role of Systematic Reviews and Meta-Analyses in Consolidating this compound Research Findings

As research on this compound progresses across various laboratories and studies, synthesizing these findings becomes increasingly important. Systematic reviews and meta-analyses are powerful tools for critically appraising, summarizing, and integrating results from multiple individual studies. researchgate.netagropustaka.id

A current research gap is the limited number of comprehensive systematic reviews and meta-analyses specifically focused on this compound. While reviews on related compounds like huperzine A exist, a dedicated synthesis of the available data on this compound is needed. wikipedia.org

Future efforts should prioritize conducting rigorous systematic reviews to consolidate preclinical findings on this compound's biological activities, potential targets, and effects in various models. researchgate.net Where sufficient quantitative data are available from comparable studies, meta-analyses should be performed to estimate effect sizes with greater precision and identify potential sources of heterogeneity between studies. mdpi.comfda.gov

Q & A

Basic Research Questions

Q. What analytical techniques are commonly employed to identify and characterize N-Methylhuperzine B in plant extracts?

  • Methodological Answer : this compound is identified using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) coupled with computational tools. For instance, an in-house database and MS-FINDER software can predict fragmentation patterns and dereplicate structures without authentic standards. NMR spectroscopy (1H and 13C) is critical for confirming methyl group positions and stereochemistry .

Q. What are the natural sources of this compound, and how does its distribution vary across plant tissues?

  • Methodological Answer : this compound is isolated from Huperzia serrata, primarily in stem and leaf tissues. Metabolomics strategies, such as tissue-specific UPLC-MS profiling, reveal quantitative variations. Comparative analysis of alkaloid content across tissues requires normalization to tissue dry weight and internal standards .

Q. How does the structure of this compound differ from related Lycopodium alkaloids like Huperzine A?

  • Methodological Answer : Structural differentiation relies on mass spectrometry and NMR. This compound contains a methyl group at the N-position, distinct from Huperzine A’s primary amine. Key spectral markers include [M+H]+ at m/z 257 (HRESIMS) and methyl-related shifts in 1H NMR (e.g., δ ~2.5 ppm) .

Advanced Research Questions

Q. What experimental challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?

  • Methodological Answer : Matrix interference in plant extracts can suppress ionization efficiency in LC-MS. Solutions include:

  • Sample pre-treatment : Solid-phase extraction (SPE) with mixed-mode cartridges to isolate alkaloids.
  • Internal standards : Deuterated analogs (e.g., D3-N-Methylhuperzine B) for precise quantification.
  • Chromatographic optimization : Gradient elution with C18 columns to separate co-eluting isomers .

Q. How can researchers reconcile contradictions in pharmacological activity data for this compound derivatives?

  • Methodological Answer : Inactive results (e.g., BACE1 inhibition IC50 >100 μM) may stem from assay-specific factors:

  • Assay conditions : Adjust pH, temperature, or co-factor concentrations to match physiological environments.
  • Structural analogs : Compare activity across methylated derivatives (e.g., N-Methylhuperzine A vs. B) to identify critical pharmacophores.
  • Target selectivity : Use proteomic profiling to explore off-target interactions .

Q. What computational strategies enhance the identification of this compound in the absence of authentic standards?

  • Methodological Answer :

  • In-silico fragmentation : Tools like MS-FINDER predict fragmentation patterns based on proposed structures.
  • Database integration : Cross-reference experimental spectra with in-house Lycopodium alkaloid libraries.
  • Isotopic pattern matching : Validate [M+H]+ peaks using isotopic abundance ratios (e.g., 13C/12C) .

Q. What methodological considerations are critical when designing in vitro assays to evaluate this compound’s neuroprotective effects?

  • Methodological Answer :

  • Cell models : Use primary neuronal cultures or SH-SY5Y cells with amyloid-β or oxidative stress challenges.
  • Dose-response curves : Test concentrations spanning 0.1–100 μM to identify therapeutic windows.
  • Controls : Include Huperzine A (a known acetylcholinesterase inhibitor) as a positive control .

Data Presentation

Table 1 : Key Analytical Parameters for this compound Identification

TechniqueKey ParametersReference
UPLC-MSRetention time: 8.2 min; [M+H]+: m/z 257
HRESIMSm/z 257.1653 (C16H20N2O, Δ 0.1 ppm)
1H NMR (CD3OD)δ 2.45 (s, N-CH3); δ 6.82 (d, aromatic H)

Table 2 : Pharmacological Data for this compound Derivatives

CompoundTargetIC50 (μM)Reference
This compoundBACE1>100
Huperzine AAChE0.08

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.